![molecular formula C18H19N5O2 B7438235 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a pyrazolo[1,5-a]pyrimidine ring system. This compound has been synthesized by various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been reported to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and inflammation. It has also been reported to inhibit the growth of parasitic cells by disrupting their DNA replication.
Biochemical and Physiological Effects
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. Additionally, it has been reported to exhibit low toxicity in normal cells and to have low cytotoxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its broad-spectrum activity against cancer cells and parasitic cells. It also exhibits low toxicity in normal cells, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases such as autoimmune diseases and viral infections. Additionally, the development of analogs with improved activity and reduced toxicity is another potential direction for future research.
In conclusion, 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound that has shown promising results in scientific research applications. Its broad-spectrum activity against cancer cells and parasitic cells, low toxicity in normal cells, and potential as a treatment for inflammatory diseases make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has been reported in the literature by various methods. One of the most common methods is the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl 3-(3-aminopiperidin-1-yl)propanoate in the presence of a base. The resulting intermediate is then reacted with aniline to obtain the final product. Another method involves the reaction of 3-(3-aminopiperidin-1-yl)propanoic acid with 4-chloro-6-methyl-2-(methylthio)pyrimidine in the presence of a coupling agent, followed by the reaction with aniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has shown promising results in scientific research applications. It has been reported to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit anti-inflammatory activity and to have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been reported to exhibit activity against parasitic diseases such as malaria and leishmaniasis.
Eigenschaften
IUPAC Name |
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-8-9-19-17-15(11-20-23(16)17)18(25)22-10-4-7-14(12-22)21-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,14,20-21H,4,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOLRXCUQKWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNN3C2=NC=CC3=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
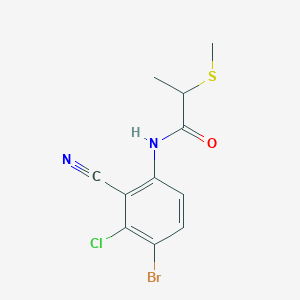
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
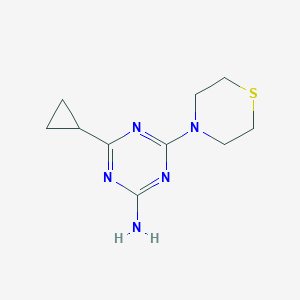
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
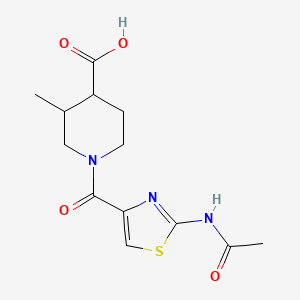
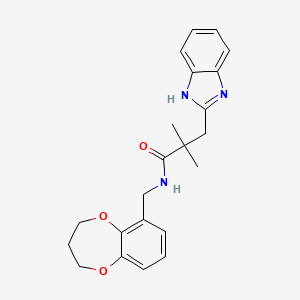
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
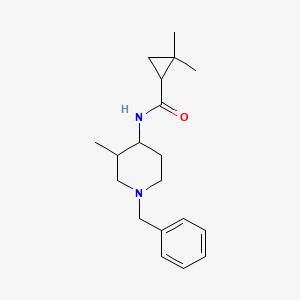
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![2-[(2-methylimidazol-1-yl)methyl]-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7438247.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)